3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
CAS No.: 892759-30-7
Cat. No.: VC6899460
Molecular Formula: C14H9N5O5
Molecular Weight: 327.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892759-30-7 |
|---|---|
| Molecular Formula | C14H9N5O5 |
| Molecular Weight | 327.256 |
| IUPAC Name | 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18) |
| Standard InChI Key | JWWOFBXRRBYIPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |
Introduction
Structural Characteristics and Chemical Properties
Core Architecture
The molecule features a coumarin backbone (2H-chromen-2-one) substituted at position 3 with a bis-oxadiazole system. The 8-methoxy group on the coumarin ring enhances electron density, potentially influencing binding interactions. The 1,2,4-oxadiazole ring at position 3 is further substituted with a 4-amino-1,2,5-oxadiazole moiety, introducing hydrogen-bonding capabilities via the amino group.
Electronic Effects
The methoxy group’s electron-donating nature () at position 8 may stabilize the coumarin core through resonance, while the electron-deficient oxadiazole rings could facilitate π-π stacking with biological targets .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.256 g/mol |
| IUPAC Name | 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |
| InChIKey | JWWOFBXRRBYIPA-UHFFFAOYSA-N |
The compound’s solubility remains uncharacterized, but its logP value (estimated via PubChem algorithms) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Pathways and Analogous Systems
Proposed Synthesis Strategy
While no explicit protocol for this compound is documented, its structure implies a multi-step approach:
-
Coumarin Core Formation:
-
Oxadiazole Ring Construction:
Comparative Synthetic Challenges
The presence of two oxadiazole rings demands precise regiocontrol. For example, 5-aryl-1,3,4-oxadiazoles require cyclization of acylhydrazides with iso(thio)cyanates, as demonstrated in analogs yielding 67–98% efficiency . Side reactions, such as ring-opening under basic conditions, necessitate careful pH monitoring .
Pharmacological Implications
Anti-Inflammatory Activity
1,3,4-Oxadiazoles inhibit 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. Structural analogs like 5-dodecyl-1,3,4-oxadiazole-2-amine show IC values <1 μM in murine macrophage models . The 4-amino group on the 1,2,5-oxadiazole ring in the target compound could mimic carboxylate interactions observed in traditional 5-LOX inhibitors.
Comparative Pharmacological Data
| Compound Class | Target Enzyme | IC (μM) | Selectivity (ALR2/ALR1) |
|---|---|---|---|
| Coumarin-thiazole | ALR2 | 0.11–0.16 | 10–25-fold |
| Coumarin-oxadiazole | ALR2 | 0.12–0.46 | 5–15-fold |
| 5-Dodecyl-oxadiazole | AChE | 0.89 | N/A |
Note: AChE = Acetylcholinesterase; ALR1 = Aldehyde reductase; ALR2 = Aldose reductase.
Molecular Docking Insights
Docking studies of coumarin-oxadiazole hybrids into ALR2 (PDB: 1PWM) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume